molecular formula C10H12N2O2S B15325502 4-(cyanomethyl)-N-ethylbenzenesulfonamide

4-(cyanomethyl)-N-ethylbenzenesulfonamide

Cat. No.: B15325502
M. Wt: 224.28 g/mol
InChI Key: APCGRNTYTIDNJE-UHFFFAOYSA-N
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Description

4-(cyanomethyl)-N-ethylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a cyanomethyl group attached to the benzene ring and an ethyl group attached to the sulfonamide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyanomethyl)-N-ethylbenzenesulfonamide typically involves the reaction of N-ethylbenzenesulfonamide with a cyanomethylating agent. One common method is the reaction of N-ethylbenzenesulfonamide with chloroacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(cyanomethyl)-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the cyanomethyl group can yield primary amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-(cyanomethyl)-N-ethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyanomethyl)-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport. The cyanomethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(cyanomethyl)benzenesulfonamide: Lacks the ethyl group on the sulfonamide nitrogen.

    N-ethylbenzenesulfonamide: Lacks the cyanomethyl group.

    4-(cyanomethyl)-N-methylbenzenesulfonamide: Has a methyl group instead of an ethyl group on the sulfonamide nitrogen.

Uniqueness

4-(cyanomethyl)-N-ethylbenzenesulfonamide is unique due to the combination of the cyanomethyl and ethyl groups, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-(cyanomethyl)-N-ethylbenzenesulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-2-12-15(13,14)10-5-3-9(4-6-10)7-8-11/h3-6,12H,2,7H2,1H3

InChI Key

APCGRNTYTIDNJE-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CC#N

Origin of Product

United States

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